molecular formula C24H19ClN2O4S B2736932 1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-08-4

1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2736932
CAS No.: 942034-08-4
M. Wt: 466.94
InChI Key: KVNRISNKSTUSCR-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring an indoline core fused with a thiazolidine-dione ring system. The structure includes a 2-chlorobenzyl group at the indoline nitrogen and a p-tolyl substituent on the thiazolidine ring.

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-10-12-18(13-11-16)27-22(28)15-32(30,31)24(27)19-7-3-5-9-21(19)26(23(24)29)14-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRISNKSTUSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a member of the spiro[indoline] family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H20ClN2O4S\text{C}_{24}\text{H}_{20}\text{ClN}_{2}\text{O}_{4}\text{S}

This structure features a spiro-indoline core, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties. The following sections summarize key findings regarding its activity against different cancer cell lines and its mechanisms of action.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including:
    • MCF-7 (breast cancer) : Exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics.
    • A549 (lung cancer) : Demonstrated potent antiproliferative activity.
    • HepG2 (liver cancer) : Induced apoptosis and inhibited cell growth effectively.
    Cell LineIC50 Value (µM)Mechanism of Action
    MCF-715.63p53 activation, caspase-3 cleavage
    A54912.5Cell cycle arrest
    HepG210.0Apoptosis induction
  • Mechanisms of Action :
    • Apoptosis Induction : Studies have shown that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and cleaving caspase-3 in MCF-7 cells .
    • Cell Cycle Arrest : In A549 cells, it was observed that the compound induces G0/G1 phase arrest, leading to reduced proliferation .

Case Studies

Several research articles have documented the efficacy of this compound in preclinical models:

  • Study 1 : A study published in MDPI reported that derivatives similar to this compound showed enhanced cytotoxicity against various cancer cell lines compared to traditional drugs like doxorubicin .
  • Study 2 : Research highlighted the structural modifications leading to improved biological activity, emphasizing the importance of substituents in enhancing anticancer effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H19ClN2O4SC_{24}H_{19}ClN_{2}O_{4}S and a molecular weight of approximately 466.9 g/mol. Its structural characteristics contribute to its biological activity and potential applications in drug development.

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds similar to 1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide exhibit significant anticancer properties. These compounds are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that spirooxindole derivatives can effectively target multiple cancer pathways, making them promising candidates for further development in oncology .

2. Antimicrobial Properties
The compound's antimicrobial activity has also been explored. Research on related thiazolidine derivatives has demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .

3. Neurological Applications
There is emerging interest in the use of spiro[indoline-3,2'-thiazolidine] compounds as acetylcholinesterase inhibitors, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Material Science Applications

1. Organic Electronics
The unique structural properties of this compound may lend themselves to applications in organic electronics. Its potential as a semiconductor material is being investigated due to its stability and electronic properties .

2. Photovoltaic Devices
Research into similar compounds indicates that they can be utilized in the development of photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. This application is particularly relevant in the context of renewable energy sources .

Case Study 1: Anticancer Efficacy

A study focusing on spirooxindole derivatives highlighted their selective toxicity towards cancer cells compared to normal cells. The derivatives were tested against several cancer lines (e.g., HCT116 and MCF7), showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Activity

In a comparative study of various thiazolidine derivatives, the compound demonstrated superior activity against Bacillus cereus and Staphylococcus aureus compared to standard antibiotics. This suggests a potential role in developing new antimicrobial agents to combat resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (): This compound differs only in the position of the methyl group on the aryl ring (meta vs. para).
  • 1-(2,4-Dichlorobenzy)-3'-(3,4-dichlorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione ():
    With four chlorine atoms, this analog (C23H14Cl4N2O2S) has a higher molar mass (524.25 g/mol) and lipophilicity than the target compound (estimated molar mass ~470 g/mol). Increased halogenation often correlates with improved membrane permeability but may also elevate toxicity risks .

Thiazolidine-Dione Derivatives with Varied Spiro Systems

  • (5′S)-3′-(2-Benzoyl-4-chlorophenyl)-5′-methylspiro[indoline-3,2′-thiazolidine]-2,4′-dione ():
    This compound demonstrated potent antioxidant activity (IC50 ≈ 12 µM in DPPH assays), outperforming ascorbic acid. The 2-chlorobenzyl group in the target compound may similarly enhance radical scavenging by stabilizing reactive intermediates through electron-withdrawing effects .

  • 3′-(4-Fluorophenyl)-6′-methyl-9′-(p-tolyl)-3′H-spiro[cyclohexane-1,2′-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidin]-8′(7′H)-one ():
    This structurally complex derivative showed 84% inhibition against MCF-7 cancer cells at 100 µg/mL. The target compound’s simpler spiro architecture may reduce synthetic complexity while retaining bioactivity through analogous p-tolyl and sulfone motifs .

Anticancer Activity

Compound Cell Line (IC50/Inhibition %) Key Structural Features Reference
Target Compound Not reported 2-Chlorobenzyl, p-tolyl, sulfone
3′-(4-Fluorophenyl)-...-pyrimidinone 84% (MCF-7, 100 µg/mL) Fluorophenyl, pyrido-pyrimidine
Spiro[cyclohexane-thiazolidine] 15–78% (HepG2, 100 µg/mL) Cyclohexane, thiazole

The target compound’s lack of reported cytotoxicity data highlights a research gap.

Antioxidant Activity

Compound DPPH Radical Scavenging (IC50) Reference
Target Compound Not reported
(5′S)-3′-(2-Benzoyl-4-chlorophenyl)... 12 µM
Ascorbic Acid (Standard) 25 µM

The 2-chlorobenzyl group in the target compound may mimic the 4-chlorophenyl group in the above analog, positioning it as a candidate for antioxidant screening.

Q & A

Q. What are the key synthetic pathways for 1-(2-Chlorobenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and oxidation. For example:

  • Step 1 : Condensation of 2-chlorobenzylamine with a substituted indole precursor to form the spiro indoline core.
  • Step 2 : Thiazolidine ring formation via cyclization using thiourea derivatives under acidic conditions.
  • Step 3 : Oxidation of sulfur atoms to achieve the dione and dioxide moieties using agents like KMnO₄ or H₂O₂. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield improvement .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions (e.g., monoclinic system with space group P2₁/c).
  • Hydrogen-bonding interactions (e.g., N–H···O and C–H···Cl), which stabilize the 3D lattice.
  • Torsion angles revealing conformational flexibility of the spiro system. These data validate computational models and guide structure-activity relationship (SAR) studies .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chlorobenzyl and p-tolyl groups).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1350 cm⁻¹ (S=O stretching) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion). Cross-referencing with crystallographic data ensures accuracy .

Advanced Research Questions

Q. How can structural analogs be designed to enhance biological activity?

  • Substituent Modification : Replace chlorobenzyl with fluorinated or methoxy groups to alter lipophilicity and binding affinity.
  • Ring Expansion : Substitute the thiazolidine ring with a six-membered ring (e.g., piperidine) to modulate steric effects.
  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or PPAR-γ .

Q. How can contradictions in reported biological activities be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds.
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency discrepancies.
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains variability in in vivo efficacy .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Pharmacophore Modeling : Align key functional groups (e.g., dione moiety) with target active sites .

Q. How can environmental stability and degradation pathways be evaluated?

  • Hydrolysis Studies : Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) to assess photodegradation kinetics.
  • Ecotoxicology Assays : Use Daphnia magna or algae models to evaluate acute toxicity (LC₅₀/EC₅₀) .

Methodological Notes

  • Data Interpretation : Always cross-validate experimental results (e.g., SC-XRD with DFT-optimized geometries) .
  • Biological Assays : Include positive controls (e.g., aspirin for anti-inflammatory tests) and account for solvent cytotoxicity .
  • Environmental Impact : Follow the NASEM Framework for Alternatives Assessment to prioritize sustainable synthesis routes .

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